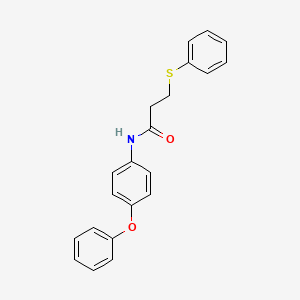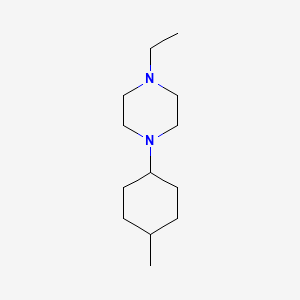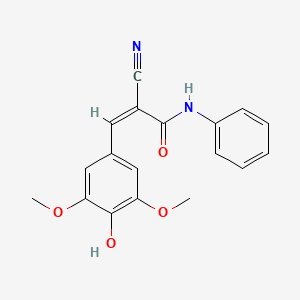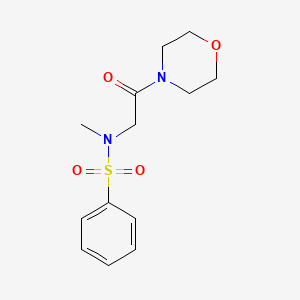![molecular formula C13H14BrN3S B5714851 2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)
2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is a chemical compound that has been studied for its potential application in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone involves the inhibition of enzymes involved in biochemical and physiological processes. Specifically, this compound has been found to inhibit the activity of bacterial enzymes involved in the biosynthesis of peptidoglycan, which is a key component of the bacterial cell wall. It has also been found to inhibit the activity of cancer cell enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone are related to its mechanism of action. By inhibiting enzymes involved in peptidoglycan biosynthesis, this compound disrupts bacterial cell wall synthesis and can lead to bacterial cell death. By inhibiting enzymes involved in DNA replication and repair, this compound can inhibit cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone in lab experiments is its antimicrobial properties, which make it a potentially useful compound for studying bacterial infections. Another advantage is its potential use in cancer treatment, which makes it a useful compound for studying cancer cell growth and proliferation. One limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for further research on 2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone. One direction is to further study its mechanism of action and identify other enzymes that it may inhibit. Another direction is to study its potential use in combination with other antimicrobial or cancer treatments. Additionally, further research is needed to determine its toxicity and potential side effects in vivo. Finally, future research could explore the potential use of this compound in other areas of scientific research.
Synthesis Methods
2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is synthesized using a reaction between 4-bromobenzaldehyde and thiosemicarbazide in the presence of 2-butanone. The reaction is carried out under reflux conditions and the resulting product is purified using recrystallization.
Scientific Research Applications
2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone has been studied for its potential application in scientific research. This compound has been found to have antimicrobial properties and has been tested against various bacterial strains. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
4-(4-bromophenyl)-N-[(E)-butan-2-ylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3S/c1-3-9(2)16-17-13-15-12(8-18-13)10-4-6-11(14)7-5-10/h4-8H,3H2,1-2H3,(H,15,17)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFMRCRKBJMEMI-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC1=NC(=CS1)C2=CC=C(C=C2)Br)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-N-[(E)-butan-2-ylideneamino]-1,3-thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)

![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)
![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)



![methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5714835.png)
![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
![2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide](/img/structure/B5714872.png)